molecular formula C5H12ClNO B108412 (S)-3-Hydroxypiperidine hydrochloride CAS No. 475058-41-4

(S)-3-Hydroxypiperidine hydrochloride

Cat. No.: B108412
CAS No.: 475058-41-4
M. Wt: 137.61 g/mol
InChI Key: VLECDMDGMKPUSK-JEDNCBNOSA-N
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Description

(S)-3-Hydroxypiperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Natural Products

(S)-3-Hydroxypiperidine hydrochloride is recognized as a significant scaffold in the synthesis of various natural products. Its importance is highlighted in research focusing on bioactive compounds, where its structural role in the synthesis of different natural products is extensively investigated (Wijdeven, Willemsen, & Rutjes, 2010).

2. Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis processes. For instance, its involvement in the stereoselective synthesis of 3-hydroxypiperidines, using techniques like iridium-catalyzed allylic substitution, is essential for producing biologically active 3-hydroxypiperidines (Hoecker et al., 2013).

3. Biocatalytic Processes

In the field of biocatalysis, this compound is used as a synthon in the synthesis of pharmaceutical intermediates. For example, it's instrumental in the production of (S)-N-Boc-3-hydroxypiperidine, a compound used in the synthesis of ibrutinib, an active pharmaceutical ingredient in lymphoma treatments. This showcases its pivotal role in developing efficient biocatalytic processes (Ju et al., 2014).

4. Conformational Studies

This compound derivatives, such as trans-3-hydroxy-4-morpholinopiperidine, have been studied for their potential as pH-sensitive conformational switches. These studies offer insights into the compound's ability to undergo conformational changes in response to pH variations, which is significant in designing molecules with specific functional properties (Samoshin et al., 2013).

5. Chemoenzymatic Synthesis

The compound is also utilized in chemoenzymatic synthesis, where it serves as a building block for creating a library of enantiopure functionalized piperidines. This application is crucial in the field of organic synthesis, especially for generating bioactive molecules with high stereoselectivity (Wijdeven, Delft, & Rutjes, 2010).

Mechanism of Action

The mechanism of action of a compound depends on its specific chemical structure and intended use. For example, some compounds work by stimulating certain receptors or inhibiting specific pathways .

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure. For example, some compounds may be corrosive to metals, toxic if swallowed, or cause skin irritation .

Future Directions

The future directions in the field of chemical compounds often involve the development of new synthesis methods, the discovery of new applications, and the improvement of existing techniques .

Properties

IUPAC Name

(3S)-piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECDMDGMKPUSK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583519
Record name (3S)-Piperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475058-41-4
Record name (3S)-Piperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-Hydroxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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